2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol
Description
Infrared (IR) Spectroscopy
The IR spectrum of the compound would display:
- O–H stretching : Broad band at 3200–3400 cm⁻¹ from ethanol hydroxyl groups.
- N–H stretching : Medium-intensity peak near 3300 cm⁻¹ from the azanediyl bridge.
- C≡N vibration : Absent, as the cyano group is not present in this structure (cf. related compounds in ).
- Aromatic C–Cl stretching : Peaks at 750–850 cm⁻¹.
Table 1: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O–H (ethanol) | 3250–3350 | Broad |
| N–H (amine) | 3280–3320 | Medium |
| C–Cl (pyrimidine) | 780–820 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) :
¹³C NMR :
Mass Spectrometry (MS)
- Molecular ion peak : m/z 384 (M⁺, calculated for C₁₄H₁₆Cl₂N₄O₂).
- Fragmentation patterns :
Computational Molecular Modeling Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Electrostatic potential : High electron density at pyrimidine nitrogen atoms (regions for nucleophilic attack).
- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity (Figure 1).
- Optimized geometry : The ethanol chains adopt a gauche conformation to minimize steric clashes with the phenyl ring.
Table 2: Computed Bond Parameters
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C4–Cl | 1.72 | N1–C2–N3: 117° |
| N–CH₂ (ethanol) | 1.45 | C–N–C: 109.5° |
Theoretical studies further suggest that the compound’s bioactivity stems from its ability to engage in π-π stacking with aromatic residues in enzyme active sites.
Properties
CAS No. |
89508-38-3 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[4-(4,6-dichloropyrimidin-2-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-9-13(16)18-14(17-12)10-1-3-11(4-2-10)19(5-7-20)6-8-21/h1-4,9,20-21H,5-8H2 |
InChI Key |
SOPXGPQPIHWOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol typically involves the reaction of 4,6-dichloropyrimidine with a phenyl derivative under specific conditions. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where 4,6-dichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like ethanol and temperatures around 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ethanol groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions can convert them to primary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Scientific Research Applications
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro groups on the pyrimidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and their implications:
Physicochemical Properties
| Property | Target Compound | 2,2'-(Phenylimino)diethanol | 2,2'-[(4-Methoxyphenyl)azanediyl]diethanol |
|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | ~227 | ~257 |
| logP | Higher (dichloropyrimidine) | Lower | Moderate (methoxy increases polarity) |
| Solubility | Low in water; DMSO-soluble | Moderate in polar solvents | High in methanol/ethanol |
Biological Activity
The compound 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is a derivative of pyrimidine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dichloropyrimidine moiety which is known for its diverse biological activities, particularly in medicinal chemistry.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to pyrimidine derivatives. For example, compounds similar to this compound have shown significant inhibitory effects against various fungal pathogens. In vitro tests demonstrated that certain derivatives exhibited EC50 values lower than 5 μg/mL against pathogens such as Rhizoctonia solani and Magnaporthe oryzae .
Anticancer Activity
Compounds containing the dichloropyrimidine structure have also been explored for their anticancer potential. A study focusing on novel derivatives indicated that certain pyrimidine-based compounds exhibited potent inhibitory effects on focal adhesion kinase (FAK), a target implicated in cancer progression. For instance, compound 8a demonstrated an IC50 value of 0.047 μM against FAK, showing promise as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by arresting cell cycle progression and promoting cell death pathways.
Study on Antifungal Efficacy
In a controlled study, the compound was tested for its efficacy against rice sheath blight caused by R. solani. The results indicated that at a concentration of 200 μg/mL, the compound provided a protective effect comparable to that of standard fungicides like validamycin A .
Study on Anticancer Properties
Another study evaluated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. The results showed that the tested compounds could significantly reduce cell viability in H1975 and A431 cells with IC50 values indicating strong potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
